
Deschloroelatol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deschloroelatol is a natural product found in Laurencia rigida and Aplysia dactylomela with data available.
Aplicaciones Científicas De Investigación
1. Biotechnology and Bioengineering Applications
Deep eutectic solvents (DESs), related to deschloroelatol, are extensively researched in the biotechnological and biological fields. Their low toxicity and biodegradability make them promising for various applications, including pharmaceuticals and green chemistry solutions (Mbous et al., 2017).
2. Marine Antifouling Potential
Deschloroelatol, isolated from the marine red alga Laurencia rigida, shows promise in marine antifouling applications. Although its activity range is narrow, it is highly effective against invertebrate larvae, suggesting potential use in controlling marine biofouling (de Nys et al., 1996).
3. Antimicrobial and Antialgal Properties
Extracts from Laurencia rigida containing deschloroelatol have shown significant antimicrobial and antialgal activities. This highlights its potential in developing natural antifouling agents or in pharmaceutical applications where such properties are beneficial (König & Wright, 1997).
4. Green Chemistry and Solvent Applications
DESs, associated with deschloroelatol, are gaining attention in green chemistry for their use as non-toxic and biodegradable solvents. Their ability to dissolve a wide range of materials makes them suitable for various chemical processes and industrial applications (Gautam et al., 2020).
Propiedades
Nombre del producto |
Deschloroelatol |
|---|---|
Fórmula molecular |
C15H23BrO |
Peso molecular |
299.25 g/mol |
Nombre IUPAC |
(3S,4R,6R)-4-bromo-5,5,9-trimethyl-1-methylidenespiro[5.5]undec-9-en-3-ol |
InChI |
InChI=1S/C15H23BrO/c1-10-5-7-15(8-6-10)11(2)9-12(17)13(16)14(15,3)4/h5,12-13,17H,2,6-9H2,1,3-4H3/t12-,13-,15-/m0/s1 |
Clave InChI |
APALGGYWOOAWLG-YDHLFZDLSA-N |
SMILES isomérico |
CC1=CC[C@]2(CC1)C(=C)C[C@@H]([C@@H](C2(C)C)Br)O |
SMILES |
CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)O |
SMILES canónico |
CC1=CCC2(CC1)C(=C)CC(C(C2(C)C)Br)O |
Sinónimos |
deschloroelatol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1209786.png)
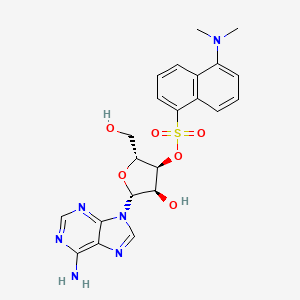
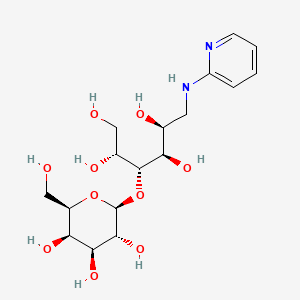
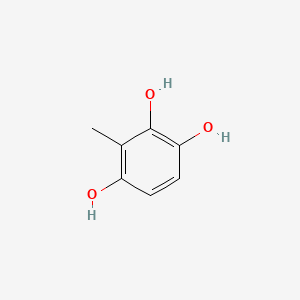

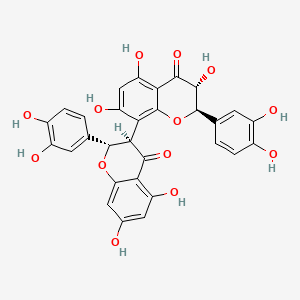

![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thiophenyl]-2-methyl-3-pyrazolecarboxamide](/img/structure/B1209797.png)
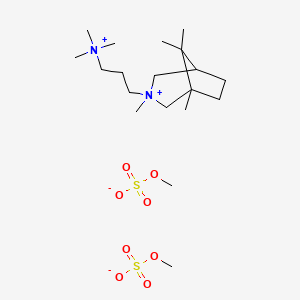


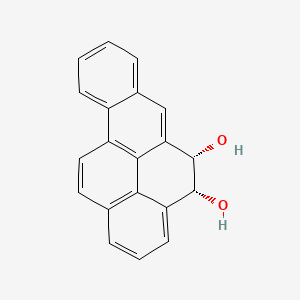
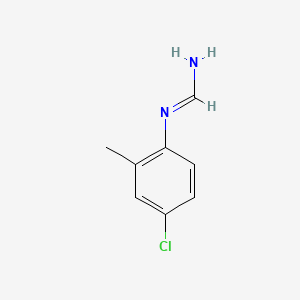
![3-[6-[1-(4-Methylphenyl)-3-pyrrolidin-1-ylprop-1-enyl]pyridin-2-yl]prop-2-enoic acid](/img/structure/B1209808.png)